6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
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Overview
Description
6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a complex organic compound that features a unique combination of a nicotinamide moiety and an imidazo[2,1-b]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide typically involves multi-step organic synthesis. One common method involves the initial formation of the imidazo[2,1-b]thiazole ring system through the reaction of 2-aminothiazoles with α-halocarbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions on the thiazole and nicotinamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce various functional groups onto the nicotinamide or thiazole rings .
Scientific Research Applications
6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide involves its interaction with specific molecular targets within cells. It can bind to and inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-b]thiazole derivatives and nicotinamide analogs, such as:
Uniqueness
What sets 6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide apart is its unique combination of the nicotinamide and imidazo[2,1-b]thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-chloro-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c18-15-5-4-12(9-19-15)16(23)20-13-3-1-2-11(8-13)14-10-22-6-7-24-17(22)21-14/h1-5,8-10H,6-7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPYZQFZDZOMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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